N'-ethyl-5-methylisoxazole-3-carbohydrazide
Description
Properties
IUPAC Name |
N'-ethyl-5-methyl-1,2-oxazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-8-9-7(11)6-4-5(2)12-10-6/h4,8H,3H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYIWLIOACSUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNNC(=O)C1=NOC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238066 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90221-27-5 | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090221275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxylic acid, 5-methyl-, 2-ethylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80238066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Hydrazide Formation from Methyl 5-Methylisoxazole-3-Carboxylate
This method adapts protocols used for N'-benzyl derivatives (Isocarboxazid).
Procedure :
- Reactants : Methyl 5-methylisoxazole-3-carboxylate, ethylhydrazine, triethylamine (base).
- Solvent : Aprotic solvents (e.g., n-heptane, toluene).
- Conditions :
- Base-mediated deprotonation of ethylhydrazine.
- Nucleophilic attack on the ester carbonyl group.
- Elimination of methanol to form the carbohydrazide.
Notes :
- Analogous benzylhydrazine reactions achieve 79–86% yields.
- Ethylhydrazine’s lower steric bulk may improve reactivity compared to benzyl derivatives.
Alternative Route via Carboxylic Acid Intermediate
Step 1 : Synthesis of 5-methylisoxazole-3-carboxylic acid:
- Reactants : Ethyl 5-methylisoxazole-3-carboxylate.
- Reagent : Strong acid (e.g., HCl, H₂SO₄).
- Conditions : Hydrolysis under reflux.
Step 2 : Conversion to Acid Chloride:
- Reagent : Thionyl chloride (SOCl₂).
- Conditions : 50–70°C, inert atmosphere.
Step 3 : Reaction with Ethylhydrazine:
- Reactants : 5-Methylisoxazole-3-carbonyl chloride, ethylhydrazine.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Base : Triethylamine or pyridine.
- Acid chloride synthesis requires stringent moisture control.
- Lower overall yield compared to direct ester-hydrazine coupling.
Optimization Strategies
- Solvent Selection : Aprotic solvents (e.g., toluene) minimize side reactions.
- Temperature Control : Reactions performed below 50°C prevent decomposition.
- Purification :
Analytical Characterization
Key spectral data for analogous compounds (Isocarboxazid):
- ¹H NMR (DMSO-d₆) : δ 2.44 (s, 3H, CH₃), 3.98 (d, J = 5.7 Hz, 2H, NH₂CH₂), 6.50 (s, 1H, isoxazole-H).
- HPLC Purity : >99% achievable via recrystallization.
Chemical Reactions Analysis
Nucleophilic Substitution at the Hydrazide Group
The carbohydrazide group acts as a nucleophile, participating in condensation reactions with carbonyl-containing compounds. For example:
-
Reaction with aldehydes/ketones : Forms hydrazone derivatives under mild acidic conditions (e.g., ethanol, catalytic HCl).
Example :This reaction is critical for synthesizing Schiff base derivatives with potential bioactivity .
Electrophilic Substitution on the Isoxazole Ring
The isoxazole ring undergoes electrophilic substitution, primarily at the 4-position due to electronic directing effects of the methyl and ethyl groups. Key reactions include:
Halogenation
Chlorination or bromination occurs using reagents like Cl₂ or Br₂ in acetic acid:
Yields depend on reaction time and temperature, with typical conditions at 50–70°C for 2–4 hours .
Sulfonation
Thioether formation via reaction with thiols in the presence of oxidizing agents (e.g., oxone):
This method is scalable and avoids metal catalysts .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the isoxazole ring may undergo cleavage. For instance:
-
Hydrolysis : In concentrated HCl, the ring opens to form β-keto amides:
This reaction is less common but provides access to linear intermediates .
Oxidation
The hydrazide group oxidizes to form diazenes or azides with agents like HNO₂:
Controlled oxidation is pivotal for generating reactive intermediates .
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to a β-aminoketone:
This pathway is underutilized but offers routes to saturated heterocycles .
Cycloaddition Reactions
The isoxazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic systems. For example:
These reactions require thermal activation (80–100°C) and proceed with moderate regioselectivity .
Comparative Reaction Data
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
N'-ethyl-5-methylisoxazole-3-carbohydrazide has been identified as a promising intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact effectively with biological targets, making it suitable for the development of new therapeutic agents.
1.2 Antiviral Properties
Recent studies have highlighted its potential as an antiviral agent. For instance, compounds derived from isoxazole structures have shown efficacy against respiratory syncytial virus (RSV) and other viral infections. The compound's ability to inhibit viral replication pathways positions it as a candidate for further investigation in antiviral drug development .
Agricultural Chemistry
2.1 Agrochemical Formulation
The compound is also utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application in crop protection contributes to improved agricultural yields by providing resistance against pests and diseases.
2.2 Research on Biochemical Pathways
In biochemical research, this compound is employed to study enzyme inhibition and metabolic pathways. This application aids researchers in understanding complex biochemical processes that are crucial for developing new agricultural products and improving existing ones .
Material Science
3.1 Polymer Development
The compound's unique chemical structure makes it a candidate for creating novel polymers and materials. Researchers explore its potential in developing advanced coatings and adhesives, which can have applications in various industries including construction and manufacturing .
Case Studies
Mechanism of Action
The mechanism of action of N'-ethyl-5-methylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : Isoxazole derivatives (e.g., ) generally exhibit better thermal stability and electronic properties compared to isothiazole analogs (e.g., ), which may influence reactivity in biological systems.
- Synthesis : Higher yields (72.5%) are reported for nitrobenzylidene derivatives due to optimized condensation conditions , whereas chloro-isothiazole derivatives require longer reaction times (4 hours) .
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : All carbohydrazides show characteristic C=O (1643–668 cm⁻¹) and N=CH (1551–1594 cm⁻¹) stretches. Ethyl-substituted derivatives lack the azomethine (N=CH) band due to the absence of a Schiff base structure, simplifying spectral interpretation .
- NMR : Arylidene derivatives (e.g., ) exhibit geometric isomerism (E/Z), leading to split signals in $ ^1H $- and $ ^{13}C $-NMR. Ethyl-substituted analogs () avoid this complexity, offering sharper spectral data.
Biological Activity
N'-ethyl-5-methylisoxazole-3-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of diabetes management, antimicrobial effects, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound this compound belongs to a class of isoxazole derivatives known for their diverse biological activities. Isoxazole compounds have been extensively studied for their potential therapeutic applications, including antidiabetic, antimicrobial, and anticancer effects. The structural features of this compound, particularly the isoxazole ring and the carbohydrazide moiety, contribute to its biological efficacy.
2. Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of this compound through its inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
2.1 In Vitro Studies
In vitro enzymatic assays demonstrated that derivatives of this compound exhibit significant DPP-IV inhibitory activity. For instance, one study reported an IC50 value for a related derivative that was significantly lower than that of the standard drug sitagliptin, suggesting a strong potential for antidiabetic applications .
2.2 In Vivo Studies
In vivo evaluations showed that administration of this compound resulted in a marked reduction in fasting blood glucose levels in diabetic animal models. For example, one compound demonstrated a reduction from 280.00 ± 13.29 mg/dL (control) to 157.33 ± 5.75 mg/dL after 21 days of treatment .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that isoxazole derivatives possess significant antibacterial and antifungal activities.
The mechanism behind the antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
3.2 Case Studies
A study on related compounds found that several isoxazole derivatives exhibited promising activity against various bacterial strains, indicating that this compound may share similar properties .
4. Anticancer Properties
This compound has shown potential as an anticancer agent through various mechanisms including apoptosis induction and cell cycle arrest.
4.1 Cytotoxicity Assays
In vitro cytotoxicity assays against cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. For instance, IC50 values reported for related compounds were in the range of micromolar concentrations, indicating significant potency .
4.2 Molecular Mechanisms
The anticancer activity is attributed to the compound's ability to interact with specific molecular targets involved in cancer cell survival and proliferation pathways .
5. Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antidiabetic | Significant reduction in blood glucose levels | |
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis and inhibits proliferation |
6. Conclusion
This compound exhibits promising biological activities, particularly as an antidiabetic agent and potential antimicrobial and anticancer compound. Further research is warranted to explore its mechanisms of action and optimize its therapeutic applications.
Q & A
Basic: What are the common synthetic routes for N'-ethyl-5-methylisoxazole-3-carbohydrazide?
Methodological Answer:
The synthesis typically involves three key steps: (1) nitrosation of acetylacetone to form 5-methylisoxazole-3-carboxylic acid, (2) esterification with ethanol to yield the ethyl ester derivative, and (3) condensation with ethyl hydrazine to form the carbohydrazide. For example, 5-methylisoxazole-3-carboxylic acid hydrazide can react with ethyl-substituted aldehydes under reflux in glacial acetic acid to form the target compound via hydrazone linkage . Crystallization from ethanol or dimethylformamide (DMF) is recommended for purification, with yields optimized by controlling reaction temperature (65–80°C) and stoichiometric ratios .
Basic: Which spectroscopic techniques are optimal for characterizing this compound and its derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the hydrazide moiety and isoxazole ring vibrations at ~1550–1600 cm⁻¹) .
- NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂; isoxazole protons at δ 6.2–6.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–170 ppm) .
- Elemental Analysis : Validates purity and stoichiometry (C, H, N percentages).
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks using SHELXL refinement .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at room temperature, away from oxidizers and moisture .
Advanced: How can SHELX software be utilized in crystallographic studies of this compound?
Methodological Answer:
SHELXTL/SHELXL is critical for refining single-crystal X-ray
- Structure Solution : Use SHELXD for direct methods or Patterson synthesis to phase the structure .
- Refinement : Apply SHELXL for least-squares refinement with anisotropic displacement parameters for non-H atoms. Restrain N–H and C–H bonds geometrically (e.g., N–H = 0.90 Å) .
- Validation : Analyze R values (e.g., R₁ < 0.05) and check for outliers in the difference Fourier map .
Advanced: What computational methods predict the biological activity of hydrazide derivatives like this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d,p) to calculate electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO), correlating with reactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions (e.g., anticonvulsant targets like GABA receptors) .
- QSAR Models : Apply multiple linear regression (MLR) to link descriptors (e.g., logP, polar surface area) with bioactivity data from in vitro assays .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardize Assays : Use validated models (e.g., maximal electroshock seizure (MES) for anticonvulsant activity) and control variables like dosing protocols .
- Comparative Analysis : Cross-reference IC₅₀ values with structural analogs to identify substituent effects (e.g., nitro vs. methoxy groups altering electron density) .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to account for batch variability or solvent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
